molecular formula C10H11NO3 B082560 o-(2-Methylallyloxy)nitrobenzene CAS No. 13414-54-5

o-(2-Methylallyloxy)nitrobenzene

Cat. No. B082560
CAS RN: 13414-54-5
M. Wt: 193.2 g/mol
InChI Key: MNMNLAJIXJLHNP-UHFFFAOYSA-N
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Description

O-(2-Methylallyloxy)nitrobenzene is a chemical compound that belongs to the class of nitrobenzene derivatives. It is commonly used as a reagent in organic synthesis and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Environmental Impact and Degradation

Nitrobenzene, a compound related to o-(2-Methylallyloxy)nitrobenzene, is widely used in the production of agricultural fertilizers. It poses environmental risks, such as inducing methemoglobinemia when ingested in sufficient quantities. Research shows that nitrobenzene and its derivatives can undergo biodegradation, highlighting the environmental impact and degradation pathways of these compounds. For instance, a strain of Pseudomonas sp. was isolated that can degrade 2-nitrotoluene, a compound structurally related to o-(2-Methylallyloxy)nitrobenzene, using it as the sole source of carbon, energy, and nitrogen. This showcases the potential for microbial remediation of nitrobenzene pollutants in the environment (Haigler et al., 1993). Another study focused on the degradation of nitrobenzene in synthetic wastewater using Fe0, demonstrating the feasibility of chemical reduction for treating industrial wastewater streams contaminated with nitrobenzene (Mantha et al., 2001).

Catalysis and Chemical Reactions

o-(2-Methylallyloxy)nitrobenzene and similar compounds participate in various catalytic and chemical reactions. A study explored the catalytic reduction of nitrobenzene using carbon catalysts with different oxygen functional groups, offering insights into carbocatalysis and suggesting applications in chemical synthesis (Wu et al., 2014). Additionally, the electrocatalytic reduction of nitroaromatic compounds (NACs), including nitrobenzene, was investigated, highlighting the role of activated graphite sheets in reducing these compounds in the presence of atmospheric oxygen, which is crucial for environmental remediation and analytical chemistry applications (Karikalan et al., 2017).

Polymer and Materials Science

The o-nitrobenzyl group, closely related to o-(2-Methylallyloxy)nitrobenzene, has significant applications in polymer and materials science. Research emphasizes the use of o-nitrobenzyl derivatives in creating photodegradable hydrogels, functionalizing (block) copolymers for various applications, and facilitating thin-film patterning, among others. This indicates the versatility of nitrobenzene derivatives in developing advanced materials with controlled properties (Zhao et al., 2012).

properties

IUPAC Name

1-(2-methylprop-2-enoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMNLAJIXJLHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065437
Record name 2-Methylallyl 2-nitrophenyl ether
Source EPA DSSTox
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-(2-Methylallyloxy)nitrobenzene

CAS RN

13414-54-5
Record name 1-[(2-Methyl-2-propen-1-yl)oxy]-2-nitrobenzene
Source CAS Common Chemistry
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Record name O-(2-Methylallyloxy)nitrobenzene
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Record name Benzene, 1-[(2-methyl-2-propen-1-yl)oxy]-2-nitro-
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Record name 2-Methylallyl 2-nitrophenyl ether
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Record name o-(2-methylallyloxy)nitrobenzene
Source European Chemicals Agency (ECHA)
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Record name O-(2-METHYLALLYLOXY)NITROBENZENE
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